Parethoxycaine hydrochloride

Description

Historical Context of Parethoxycaine (B184684) Hydrochloride within Chemical Anesthetic Development

The development of Parethoxycaine hydrochloride is rooted in the late 19th and early 20th-century quest for safe and effective local anesthetics. The journey began with the isolation of cocaine in 1859 and its first use as a topical anesthetic in ophthalmology in 1884. stjude.org However, the adverse effects and addictive nature of cocaine spurred the search for synthetic alternatives. stjude.orgmedchemexpress.com

A pivotal moment came in 1905 when German chemist Alfred Einhorn synthesized procaine (B135), which was marketed as Novocaine. stjude.orgmedchemexpress.commdpi.comescholarship.org Einhorn's work was based on the hypothesis that the anesthetic properties of cocaine were linked to its benzoate (B1203000) ester moiety. medchemexpress.com Procaine, an ester-type local anesthetic, was found to be a safer and non-addictive alternative to cocaine, quickly becoming the standard in local anesthesia for several decades. medchemexpress.commedchemexpress.commdpi.commedchemexpress.com

The success of procaine led to the development of numerous analogues, as researchers sought to enhance potency, duration of action, and reduce side effects. This compound emerged from this line of research as a derivative of procaine, featuring an ethoxy group on the benzoic acid ring. This modification is a key characteristic of its chemical identity and influences its anesthetic properties.

Table 1: Timeline of Early Local Anesthetic Development

| Year | Event | Significance |

| 1859 | Cocaine first isolated by Niemann. stjude.org | Marked the beginning of the era of local anesthesia. stjude.org |

| 1884 | Koller introduces cocaine for topical anesthesia in ophthalmology. stjude.org | First clinical application of a local anesthetic. stjude.org |

| 1884 | Halsted performs the first nerve block using cocaine. medchemexpress.com | Pioneered regional anesthesia techniques. medchemexpress.com |

| 1905 | Einhorn synthesizes procaine (Novocaine). stjude.orgmdpi.comescholarship.org | Introduced the first major synthetic local anesthetic, much safer than cocaine. medchemexpress.commdpi.com |

| Post-1905 | Development of procaine analogues, including Parethoxycaine. | Expansion of anesthetic options with varied properties. |

Evolution of Chemical Understanding and Research Trajectories for Alkoxybenzoic Acid Esters

The study of alkoxybenzoic acid esters, the chemical class to which this compound belongs, has evolved significantly beyond their initial application as local anesthetics. Research has focused on understanding the structure-activity relationships (SAR) that govern their biological effects. nih.govnih.gov

Investigations into this class of compounds have revealed that modifications to the alkoxy group, the ester linkage, and the amine substituent can dramatically alter a molecule's properties. For instance, research on gallic acid alkyl esters has shown that the length of the alkyl chain can influence trypanocidal activity, with optimal activity observed for chains of three to four carbon atoms. nih.gov Similarly, studies on 4-alkoxybenzoic acid inhibitors of the trypanosome alternative oxidase (TAO) have demonstrated that replacing an aldehyde group with a methyl ester can increase inhibitory potency tenfold. nih.gov

These findings highlight a broader research trajectory for alkoxybenzoic acid esters in medicinal chemistry. Scientists are exploring their potential as inhibitors of various enzymes and their application in treating a range of conditions beyond pain. nih.govnih.gov For example, constrained analogues of procaine have been synthesized and tested for their inhibitory activity against DNA methyltransferase-1, with potential applications in cancer therapy. escholarship.orgsolubilityofthings.comnih.gov The synthesis of procaine analogues containing pentafluoroethoxy groups is another area of exploration. researchgate.net

Table 2: Structure-Activity Relationship Insights for Alkoxybenzoic Acid Esters

| Structural Modification | Observed Effect | Research Context |

| Alkyl Chain Length | Influences biological activity, with optimal lengths for specific targets. nih.gov | Trypanocidal activity of gallic acid alkyl esters. nih.gov |

| Ester vs. Aldehyde Group | Replacement of an aldehyde with a methyl ester increased inhibitory potency. nih.gov | Inhibition of trypanosome alternative oxidase. nih.gov |

| Constrained Analogues | Can induce demethylation of chromosomal satellite repeats. escholarship.orgsolubilityofthings.comnih.gov | Development of non-nucleoside DNMT1 inhibitors. escholarship.orgsolubilityofthings.comnih.gov |

| Substitution on the Benzene (B151609) Ring | 2-hydroxy and 6-methyl groups were found to be important for low nanomolar TAO inhibition. nih.gov | Inhibition of trypanosome alternative oxidase. nih.gov |

Contemporary Significance of this compound as a Chemical Probe in Neurochemical Systems

In contemporary chemical research, small molecules are often used as "chemical probes" to investigate the function of biological systems. This compound, with its defined mechanism of action and effects on neural tissues, holds significance in this regard.

The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels. medchemexpress.com By inhibiting the influx of sodium ions into nerve cells, it prevents the generation and propagation of action potentials, thereby blocking nerve conduction. medchemexpress.com This property makes it a useful tool for studies in neurophysiology and pharmacology where the silencing of neural activity is desired.

Beyond its primary anesthetic function, research has indicated that this compound has other neuropharmacological effects. It has been shown to exhibit non-selective inhibitory effects on responses to various stimulants in isolated tissue preparations, such as the rat vas deferens and guinea pig ileum. medchemexpress.commedchemexpress.com Furthermore, it has been observed to enhance the action of norepinephrine (B1679862), a key neurotransmitter in the sympathetic nervous system. medchemexpress.commedchemexpress.com

The mechanism of action of this compound also involves the regulation of calcium transport processes. medchemexpress.commedchemexpress.com This effect on calcium signaling, a ubiquitous and critical component of neuronal function, further expands its potential use as a chemical probe.

While not as extensively characterized as a selective ligand for specific neurotransmitter transporters like the dopamine (B1211576) transporter (DAT), its known interactions with fundamental elements of neurochemical signaling—sodium channels, norepinephrine action, and calcium transport—make it a valuable compound for broader investigations into neurochemical systems. Its effects on these systems can help to elucidate the complex interplay of different signaling pathways in neural tissue.

Table 3: Known and Potential Neuropharmacological Targets of this compound

| Target/System | Observed/Potential Effect | Relevance in Neurochemical Research |

| Voltage-Gated Sodium Channels | Blockade of ion influx. medchemexpress.com | Primary mechanism of local anesthesia; tool for silencing neural activity. medchemexpress.com |

| Norepinephrine Signaling | Enhancement of norepinephrine action. medchemexpress.commedchemexpress.com | Investigation of adrenergic signaling pathways. medchemexpress.commedchemexpress.com |

| Calcium Transport | Regulation of calcium transport processes. medchemexpress.commedchemexpress.com | Study of calcium-dependent neuronal processes. medchemexpress.commedchemexpress.com |

| Dopamine Transporter (DAT) | Potential for interaction as a procaine analogue. | Exploration of monoamine reuptake mechanisms. |

Structure

2D Structure

3D Structure of Parent

Properties

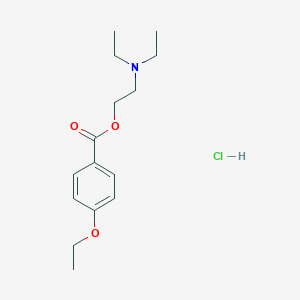

IUPAC Name |

2-(diethylamino)ethyl 4-ethoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3.ClH/c1-4-16(5-2)11-12-19-15(17)13-7-9-14(10-8-13)18-6-3;/h7-10H,4-6,11-12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLZPZAKIKUJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159621 | |

| Record name | Parethoxycaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-46-9 | |

| Record name | Benzoic acid, 4-ethoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parethoxycaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parethoxycaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diethylamino)ethyl 4-ethoxybenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARETHOXYCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/414P5USJ7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Organic Chemistry and Chemical Derivatization of Parethoxycaine Hydrochloride

Comprehensive Analysis of Established Synthetic Routes to Parethoxycaine (B184684) Hydrochloride

The synthesis of Parethoxycaine hydrochloride, chemically known as 2-(diethylamino)ethyl 4-ethoxybenzoate hydrochloride, is primarily achieved through well-established esterification reactions. Two principal routes have been identified in the literature for compounds of this class.

Route 1: Fischer-Speier Esterification

This classic method involves the direct acid-catalyzed esterification of 4-ethoxybenzoic acid with 2-diethylaminoethanol. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often requires elevated temperatures and the removal of water to drive the equilibrium towards the product.

Starting Materials: 4-ethoxybenzoic acid and 2-diethylaminoethanol.

Catalyst: Strong acid (e.g., H₂SO₄).

Conditions: The reaction mixture is typically heated, and the water formed is removed by azeotropic distillation. evitachem.com

Final Step: The resulting free base of Parethoxycaine is then treated with hydrochloric acid to form the stable and water-soluble hydrochloride salt.

Route 2: Acyl Chloride-Mediated Esterification

A more reactive and often higher-yielding approach involves a two-step process. First, 4-ethoxybenzoic acid is converted to its more reactive acyl chloride derivative, 4-ethoxybenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. ontosight.aichemicalbook.com The resulting 4-ethoxybenzoyl chloride is then reacted with 2-diethylaminoethanol to form the ester.

Step 1: Formation of 4-Ethoxybenzoyl Chloride: 4-ethoxybenzoic acid is reacted with thionyl chloride, often in an inert solvent. ontosight.aiprepchem.com

Step 2: Esterification: The purified 4-ethoxybenzoyl chloride is then reacted with 2-diethylaminoethanol. This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Final Step: Similar to the Fischer esterification, the final product is isolated as the hydrochloride salt.

| Reaction Step | Reagents and Conditions | Typical Yield |

| Route 1: Fischer Esterification | 4-ethoxybenzoic acid, 2-diethylaminoethanol, H₂SO₄ (cat.), heat, water removal | Moderate to Good |

| Route 2: Acyl Chloride Method (Step 1) | 4-ethoxybenzoic acid, SOCl₂ or (COCl)₂, inert solvent | High |

| Route 2: Acyl Chloride Method (Step 2) | 4-ethoxybenzoyl chloride, 2-diethylaminoethanol, base (e.g., triethylamine) | High |

Investigation of Novel or Optimized Synthetic Methodologies for this compound Analogues

The synthesis of this compound analogues is a key area of research aimed at exploring structure-activity relationships and developing compounds with improved properties. These methodologies often involve modifications to the aromatic ring or the ester side chain.

One approach to synthesizing analogues involves starting with substituted benzoic acids. For instance, the synthesis of an amino-substituted analogue, 2-(diethylamino)ethyl 3-amino-4-ethoxybenzoate, begins with 3-nitro-4-chlorobenzoic acid. This starting material undergoes nucleophilic aromatic substitution to introduce the ethoxy group, followed by reduction of the nitro group to an amino group, and finally esterification with 2-diethylaminoethanol. This multi-step synthesis allows for the introduction of various substituents onto the benzene (B151609) ring, leading to a diverse range of analogues.

Optimization of existing synthetic routes can also be considered a novel approach. For example, the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) for the direct esterification of the carboxylic acid and alcohol offers a milder alternative to the acyl chloride method, potentially reducing the formation of byproducts and simplifying purification.

| Analogue Type | Synthetic Strategy | Key Starting Material Example |

| Ring-Substituted Analogues | Multi-step synthesis involving substitution, reduction, and esterification. | 3-Nitro-4-chlorobenzoic acid |

| Direct Coupling | Use of carbodiimide (B86325) coupling agents for one-pot esterification. | 4-Ethoxybenzoic acid and EDC |

Strategies for Chemical Derivatization of this compound for Research Applications

Chemical derivatization of this compound is crucial for conducting detailed pharmacological and mechanistic studies. These strategies include the synthesis of structurally modified derivatives for structure-activity relationship studies, isotopic labeling for analytical investigations, and covalent modification for the development of molecular probes.

The local anesthetic activity of compounds like Parethoxycaine is generally understood to depend on three key structural components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine. nih.govrsc.org SAR studies involve systematically modifying each of these components to understand their impact on potency, duration of action, and toxicity.

Modification of the Aromatic Ring: Introducing electron-donating or electron-withdrawing groups to the benzene ring can alter the compound's lipophilicity and its interaction with the target receptor. For example, the addition of an amino or alkyl group can be explored. rsc.org

Modification of the Intermediate Chain: While Parethoxycaine is an ester, synthesizing amide analogues can provide insights into metabolic stability, as amides are generally more resistant to hydrolysis by plasma esterases. nih.gov

Modification of the Amine Group: Altering the alkyl substituents on the tertiary amine can affect the pKa of the molecule, which in turn influences its ionization state at physiological pH and its ability to cross cell membranes.

| Structural Modification | Purpose in SAR Studies | Example Modification |

| Aromatic Ring | Investigate the role of lipophilicity and electronic effects. | Introduction of alkyl or amino groups. rsc.org |

| Intermediate Linkage | Assess the impact on metabolic stability and activity. | Replacement of the ester with an amide linkage. nih.gov |

| Amine Group | Modulate pKa and hydrophilicity. | Varying the N-alkyl substituents. |

Isotopic labeling is a powerful tool for studying the metabolic fate and mechanism of action of drugs like this compound.

Deuterium (B1214612) Labeling: Replacing hydrogen atoms with deuterium can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. clearsynth.comzeochem.com This can lead to a longer half-life and altered pharmacokinetic profile. Deuterated standards are also invaluable in quantitative mass spectrometry-based bioanalysis.

Radiolabeling: Incorporating radioactive isotopes such as Carbon-14 (¹⁴C) or Tritium (³H) allows for the sensitive tracking of the drug and its metabolites in biological systems. researchgate.net This is particularly useful for absorption, distribution, metabolism, and excretion (ADME) studies.

To identify and characterize the binding sites of local anesthetics, Parethoxycaine can be chemically modified to create molecular probes.

Molecular Mechanism of Action Studies of Parethoxycaine Hydrochloride in in Vitro Experimental Models

Elucidation of Nerve Conduction Blocking Activity at the Molecular Level

The primary function of local anesthetics like parethoxycaine (B184684) hydrochloride is the reversible blockade of nerve conduction. This is achieved by interfering with the electrochemical processes essential for the generation and propagation of action potentials along nerve fibers.

Investigation of Voltage-Gated Ion Channel Interactions (e.g., sodium channels)

The principal mechanism underlying the action of parethoxycaine hydrochloride involves its interaction with voltage-gated sodium channels (VGSCs). drugpatentwatch.com These channels are integral membrane proteins responsible for the rapid influx of sodium ions that constitutes the rising phase of an action potential in neurons. nih.gov

By binding to a specific receptor site within the pore of the sodium channel, this compound physically obstructs the pathway for sodium ions. nih.gov This blockade prevents the membrane depolarization from reaching the threshold required to initiate an action potential. Consequently, the nerve impulse is not generated, leading to a failure of signal transmission and the sensation of numbness in the innervated area. The action of these anesthetic agents is state-dependent, meaning they often exhibit a higher affinity for sodium channels in the open or inactivated states, which are more prevalent in rapidly firing neurons, thereby selectively targeting active nerve fibers. nih.govfrontiersin.org

Mechanisms of Calcium Transport Processes Regulation

While the primary target of this compound is the voltage-gated sodium channel, its effects on calcium transport processes represent a secondary area of investigation. Calcium ions are critical for a multitude of physiological processes, including neurotransmitter release. nih.gov The regulation of intracellular calcium concentration is complex, involving various channels, pumps, and exchangers.

Direct, specific studies detailing the interaction of this compound with calcium channels or transporters are not extensively documented. However, modulation of sodium channels can indirectly influence calcium homeostasis. For instance, altering the transmembrane sodium gradient can affect the activity of the sodium-calcium exchanger (NCX), a key regulator of intracellular calcium. Furthermore, inhibition of neuronal activity via sodium channel blockade reduces the frequency of depolarization-dependent opening of voltage-gated calcium channels. It is important to note that passive paracellular calcium transport is also a significant pathway in certain tissues, though its modulation by local anesthetics is not a primary mechanism of nerve blockade. nih.gov

Characterization of Molecular Interactions with Biological Receptors and Effector Systems

To fully understand the pharmacological profile of this compound, it is essential to characterize its binding characteristics to its molecular targets and its influence on their function.

Binding Affinity and Selectivity Studies in Recombinant Receptor Systems

Recombinant receptor systems allow for the precise study of drug-receptor interactions in a controlled environment. Studies using such systems have provided quantitative data on the binding affinity of this compound for its target. Affinity is a measure of the strength of the binding between a drug and its receptor, often expressed as the dissociation constant (Kd) or the concentration required to achieve 50% occupancy of the receptors. nih.gov

For this compound, bioactivity data indicates a specific interaction with brain sodium channel alpha subunits (Types I, II, III). The inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce a biological response by 50%, has been determined for this interaction.

| Molecular Target | Parameter | Value (-log[M]) | Calculated IC50 |

|---|---|---|---|

| Sodium channel alpha subunits; brain (Types I, II, III) | IC50 | 4.62 | 23.99 µM |

This data quantifies the potency of this compound as an inhibitor of key sodium channel isoforms in the central nervous system.

Allosteric Modulation Mechanisms of Ion Channel Function

Allosteric modulation is a mechanism whereby a drug binds to a site on a receptor or ion channel that is distinct from the primary (orthosteric) binding site. nih.gov This binding induces a conformational change in the protein, which in turn alters the affinity or efficacy of the primary ligand or the channel's gating properties. nih.gov Allosteric modulators can be positive, negative, or neutral in their effects. mdpi.com

Electrophysiological and Pharmacological Characterization in Isolated Tissue Preparations

Investigating the effects of this compound in isolated tissue preparations, such as nerve bundles or cardiac muscle, provides crucial insights into its pharmacological activity in a more physiologically relevant context than single-cell or recombinant systems. These preparations maintain the complex cellular architecture and intercellular communication pathways present in vivo.

Electrophysiological studies on such tissues would typically measure parameters like the compound action potential, conduction velocity, and refractory period. The application of this compound is expected to show a concentration-dependent decrease in the amplitude of the compound action potential and a slowing of conduction velocity, consistent with its sodium channel blocking activity.

A critical finding from studies on similar ion channel blockers is that the sensitivity to the drug can be dramatically different in multicellular tissue compared to isolated cells. This is due to electrotonic effects and the reduced depolarization reserve in tissue, where cells are electrically coupled. As a result, a drug concentration that has minimal effect on a single cell can be sufficient to cause conduction block in a tissue preparation. This highlights the importance of integrative biology in understanding how therapeutic doses of channel blockers function effectively.

Non-Selective Inhibitory Effects on Stimulant Responses in Smooth Muscle Models

No specific research data was found regarding the non-selective inhibitory effects of this compound on stimulant responses in smooth muscle models.

Modulation of Norepinephrine (B1679862) Action in Isolated Organ Systems

Specific studies on the modulation of norepinephrine action by this compound in isolated organ systems could not be located in the searched scientific literature.

Structure Activity Relationship Sar and Rational Chemical Design of Parethoxycaine Hydrochloride Analogues

Delineation of Essential Structural Motifs for Anesthetic Chemical Activity

The Aromatic Ring: This lipophilic portion is crucial for the molecule's ability to penetrate the lipid-rich nerve membranes. nih.govebi.ac.uk In Parethoxycaine (B184684), this is a p-aminobenzoic acid (PABA) derivative. The nature of the aromatic ring and its substituents significantly influences the lipid solubility and, consequently, the potency of the anesthetic. nih.gov

The Intermediate Linkage: Parethoxycaine possesses an ester linkage connecting the aromatic ring to the amino alcohol side chain. This ester bond is susceptible to hydrolysis by plasma esterases, which generally results in a shorter duration of action compared to amide-linked local anesthetics. quimicaorganica.org The electronic properties of this linkage can be influenced by substituents on the aromatic ring, affecting the molecule's stability and activity. nih.gov

The Terminal Amine: The tertiary amine at the end of the alkyl chain is the hydrophilic portion of the molecule. ebi.ac.uk This group can exist in both a charged (protonated) and uncharged (free base) form. The uncharged form is more lipid-soluble and allows the molecule to cross the nerve membrane, while the charged form is believed to be the active species that binds to the sodium channel receptor inside the neuron. ebi.ac.uk

The discovery of procaine (B135), a simpler analogue, highlighted the importance of the p-aminobenzoate structure in local anesthetic action. nih.gov Subsequent modifications, including the addition of an alkoxy group as seen in Parethoxycaine, have been explored to enhance anesthetic properties.

Systematic Evaluation of Substituent Effects on Molecular Potency and Selectivity

The potency and selectivity of Parethoxycaine hydrochloride analogues can be systematically modulated by altering the substituents on the aromatic ring and the amino group.

Substituents on the aromatic ring can influence the molecule's lipophilicity, electronic distribution, and interaction with the target receptor. A key feature of Parethoxycaine is the ethoxy group at the para position of the benzoic acid ring. Studies on procaine analogues have demonstrated that alkoxy substitution significantly impacts anesthetic activity. An increase in the length of the alkoxy side chain, from propoxy to hexyloxy, has been shown to greatly increase both anesthetic activity and toxicity. mdpi.comresearchgate.net This effect is largely attributed to the increased lipid solubility of the molecule, which enhances its ability to penetrate the nerve membrane. nih.gov

The following interactive table summarizes the effect of alkoxy chain length on the corneal anesthetic activity of procaine analogues.

| Compound | R (Alkoxy Group) | Relative Anesthetic Activity (compared to Cocaine=1) |

| Procaine | H | <1 |

| Methoxyprocaine | OCH₃ | ~1 |

| Ethoxyprocaine (Parethoxycaine) | OC₂H₅ | >1 |

| Propoxyprocaine | OC₃H₇ | Significantly Increased |

| Butoxyprocaine | OC₄H₉ | Further Increased |

| Hexyloxyprocaine | OC₆H₁₃ | ~500 |

It is important to note that while potency increases with the length of the alkoxy chain, so does toxicity. mdpi.com This highlights the delicate balance that must be achieved in designing effective and safe local anesthetics.

Furthermore, the electronic effects of substituents on the aromatic ring can alter the reactivity of the ester carbonyl group, which may play a role in the molecule's interaction with its target. nih.gov Electron-donating groups, such as the ethoxy group in Parethoxycaine, can increase the electron density at the carbonyl oxygen, potentially influencing binding affinity.

Conformational Analysis and Stereochemical Impact on Chemical Efficacy

The three-dimensional structure of a local anesthetic molecule is a critical determinant of its interaction with the voltage-gated sodium channel. Conformational analysis of procaine and its analogues has been a subject of study to understand the spatial arrangement of the key functional groups.

The flexibility of the intermediate chain allows the molecule to adopt various conformations. Quantum chemical studies on procaine model compounds suggest that while there is a thermodynamically preferred conformation, the molecule may adopt a different, "pharmacologically active" conformation upon interaction with the receptor. nih.gov The distance between the terminal amine nitrogen and the ester oxygen has been correlated with the antifibrillatory activity of some procaine analogues, suggesting that specific spatial arrangements are important for biological activity. nih.gov

While this compound itself is not chiral, the introduction of chiral centers into its analogues could have a significant impact on their efficacy and safety. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different pharmacodynamic and pharmacokinetic properties. nih.gov For many local anesthetics, one enantiomer is often more potent and less toxic than the other. tandfonline.com For example, the S-(-)-enantiomers of bupivacaine (B1668057) (levobupivacaine) and ropivacaine (B1680718) are associated with a lower risk of cardiotoxicity compared to their respective racemic mixtures. mdpi.commhmedical.com Therefore, the stereoselective synthesis of chiral Parethoxycaine analogues could be a promising strategy to develop safer and more effective local anesthetics.

Rational Design Principles for Novel this compound Analogues Based on SAR Data

The structure-activity relationship data for Parethoxycaine and related p-aminobenzoic acid esters provide a foundation for the rational design of novel local anesthetic agents with improved properties. The goal of such design efforts is typically to enhance potency, prolong the duration of action, and reduce systemic toxicity.

Based on the established SAR, several design strategies can be envisioned:

Modification of the Alkoxy Group: Given that the length of the alkoxy chain significantly influences potency and toxicity, a systematic exploration of different alkoxy groups (e.g., branched chains, cyclic ethers) could lead to analogues with an optimized therapeutic index. The aim would be to maximize lipophilicity for enhanced nerve penetration without a concomitant increase in toxicity.

Introduction of Stereocenters: The deliberate introduction of chiral centers in the amino alcohol portion of the molecule could lead to the development of single-enantiomer drugs with improved safety profiles. mdpi.com This approach has been successful for other classes of local anesthetics and warrants investigation for Parethoxycaine analogues.

Bioisosteric Replacement of the Ester Linkage: The ester linkage in Parethoxycaine is a point of metabolic vulnerability. Replacing the ester with a more stable amide linkage, a common strategy in local anesthetic design, could significantly prolong the duration of action. nih.gov However, this would also alter the metabolic pathway and could potentially lead to different toxicity profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Computational approaches such as QSAR can be employed to build mathematical models that correlate the physicochemical properties of Parethoxycaine analogues with their biological activities. mdpi.commdpi.comnih.gov These models can then be used to predict the potency of virtual compounds, guiding the synthesis of the most promising candidates and reducing the need for extensive animal testing.

By applying these rational design principles, it is possible to systematically modify the this compound scaffold to develop new local anesthetic agents with superior clinical performance.

Computational and Theoretical Chemistry of Parethoxycaine Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a detailed picture of molecular geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system is a functional of the electron density. DFT calculations can accurately predict a variety of molecular properties for Parethoxycaine (B184684) hydrochloride.

A DFT analysis of Parethoxycaine hydrochloride would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a range of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. su.edu.lyresearchgate.netsu.edu.ly

Table 1: Hypothetical DFT-Calculated Electronic Properties of Parethoxycaine Calculated at the B3LYP/6-31G(d,p) level of theory. Data is illustrative and based on typical values for similar local anesthetics.

| Property | Value | Unit | Significance in Molecular Interaction |

|---|---|---|---|

| HOMO Energy | -6.5 | eV | Electron-donating capacity |

| LUMO Energy | -0.8 | eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.7 | eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 | Debye | Polarity and intermolecular interactions |

| Ionization Potential | 6.5 | eV | Energy required to remove an electron |

| Electron Affinity | 0.8 | eV | Energy released upon gaining an electron |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate determinations of the electronic structure of molecules.

For a molecule like this compound, ab initio calculations can be employed to refine the results obtained from DFT. While computationally more demanding, methods like MP2 and Coupled Cluster can offer a more precise description of electron correlation effects, which are important for accurately predicting interaction energies and subtle electronic phenomena. These high-accuracy calculations can be particularly useful for benchmarking DFT results and for studying specific aspects of the molecule's reactivity or its interaction with other molecules where a very precise understanding of the electronic structure is required.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to study the behavior of molecules over time, providing insights into their conformational flexibility and their interactions with other molecules, such as receptors and biological membranes.

Molecular Docking Studies of this compound with Hypothesized Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govchemrxiv.org For this compound, the primary hypothesized receptor is the voltage-gated sodium channel in nerve cell membranes. Local anesthetics are known to block these channels, thereby inhibiting the propagation of nerve impulses.

A molecular docking study of this compound would involve generating a 3D model of the compound and docking it into the binding site of a model of the sodium channel. The results of the docking simulation would provide a plausible binding pose and an estimation of the binding affinity. This information can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the binding pocket. nih.govfrontiersin.org Understanding these interactions is crucial for elucidating the mechanism of action at a molecular level and can guide the design of new local anesthetics with improved potency and selectivity.

Table 2: Hypothetical Molecular Docking Results of Parethoxycaine with a Voltage-Gated Sodium Channel Model Data is for illustrative purposes.

| Parameter | Value | Unit | Implication |

|---|---|---|---|

| Binding Affinity | -8.5 | kcal/mol | Strength of the interaction with the receptor |

| Interacting Residues | Phe1764, Tyr1771 | - | Key amino acids involved in binding |

| Hydrogen Bonds | 1 | - | Specific polar interactions contributing to binding |

| Hydrophobic Interactions | Aromatic ring with Phe1764 | - | Non-polar interactions stabilizing the complex |

Molecular Dynamics (MD) Simulations of Compound-Membrane and Compound-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the time-dependent behavior of molecules and their interactions. researchgate.netdiva-portal.orgnih.gov An MD simulation of this compound could be performed to investigate its interaction with a model lipid bilayer, representing the nerve cell membrane. Such a simulation could reveal how the molecule partitions into the membrane, its preferred orientation within the lipid bilayer, and its effect on membrane properties such as fluidity and thickness. mdpi.comnih.govwhiterose.ac.uk

Furthermore, MD simulations of the this compound-sodium channel complex, starting from the docked pose, can be used to assess the stability of the binding and to explore the conformational changes that may occur upon binding. These simulations provide a more realistic representation of the biological environment by including solvent molecules and allowing the system to evolve over time.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. mdpi.comresearchgate.netnih.gov Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data.

For a class of compounds like local anesthetics, a QSAR model could be developed to predict the anesthetic potency of new, unsynthesized analogs. This would involve compiling a dataset of known local anesthetics with their measured activities and calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression or partial least squares would then be used to build a mathematical model that relates the descriptors to the activity.

For this compound and its analogs, relevant descriptors might include lipophilicity (logP), molecular weight, molar refractivity, and quantum chemical parameters like HOMO/LUMO energies and dipole moment. mdpi.com A robust QSAR model could accelerate the discovery of new local anesthetics with desired properties by prioritizing which compounds to synthesize and test.

Table 3: Relevant Molecular Descriptors for a Hypothetical QSAR Study of Procaine (B135) Analogs Descriptors are commonly used in QSAR studies of local anesthetics.

| Descriptor | Description | Relevance to Anesthetic Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient | Correlates with membrane permeability |

| Molecular Weight | Mass of the molecule | Influences diffusion and binding |

| Molar Refractivity | Molar volume corrected for refractive index | Relates to polarizability and van der Waals interactions |

| Dipole Moment | Measure of molecular polarity | Affects interactions with polar environments |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the molecule's ability to donate electrons in interactions |

Development of 2D and 3D QSAR Models for Chemical Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or property descriptors of a set of compounds with their biological activities. These models are categorized into two main types: 2D-QSAR, which utilizes descriptors derived from the two-dimensional representation of molecules, and 3D-QSAR, which employs descriptors based on the three-dimensional conformational properties of molecules.

The development of robust QSAR models for a series of compounds, such as analogs of this compound, would typically involve the following steps:

Data Set Selection: A dataset of molecules with known biological activities (e.g., inhibitory concentrations) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. For 2D-QSAR, these can include topological, constitutional, and electronic descriptors. For 3D-QSAR, descriptors are derived from the aligned 3D structures and can include steric and electrostatic fields.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques to ensure its reliability.

A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide a more detailed understanding of the structure-activity relationships. These methods generate 3D contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a CoMFA model might indicate that increasing steric bulk in a particular region of the molecule could enhance its binding affinity to its biological target.

Table 1: Hypothetical 2D-QSAR Model for a Series of Local Anesthetic Compounds

| Descriptor | Coefficient | Contribution to Activity |

| LogP | 0.45 | Positive |

| Molecular Weight | -0.12 | Negative |

| Number of Rotatable Bonds | 0.23 | Positive |

| Polar Surface Area | -0.31 | Negative |

This table is a hypothetical representation and is not based on actual experimental data for this compound.

Application of Machine Learning Algorithms in Predicting Chemical Space and Activity

Machine learning (ML) algorithms have become powerful tools in computational chemistry for predicting the properties and activities of chemical compounds. These algorithms can learn complex patterns from large datasets and make predictions for new, untested molecules.

In the context of this compound and its analogs, machine learning models could be applied to:

Predict Biological Activity: Algorithms such as Random Forest, Support Vector Machines (SVM), and Gradient Boosting can be trained on datasets of known local anesthetics to predict the activity of novel compounds. These models can often outperform traditional QSAR models in terms of predictive accuracy, especially for complex and non-linear relationships.

Explore Chemical Space: Generative machine learning models can be used to design new molecules within a defined chemical space that are predicted to have high activity and desirable drug-like properties. These models can explore a vast number of potential structures, far exceeding what is possible through traditional chemical synthesis and screening.

Predict ADMET Properties: Machine learning models can also be developed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. This is crucial for identifying potential liabilities early in the drug discovery process.

The performance of machine learning models is highly dependent on the quality and size of the training data. For a specific compound like this compound, the development of accurate predictive models would require a substantial amount of experimental data on its activity and the activity of structurally related compounds.

Table 2: Hypothetical Performance of Machine Learning Models in Predicting Local Anesthetic Activity

| Machine Learning Algorithm | Accuracy | Precision | Recall |

| Random Forest | 0.85 | 0.82 | 0.88 |

| Support Vector Machine | 0.82 | 0.80 | 0.85 |

| Gradient Boosting | 0.88 | 0.86 | 0.90 |

This table is a hypothetical representation of model performance and is not based on actual experimental data for this compound.

Advanced Analytical Chemistry Methodologies for Parethoxycaine Hydrochloride Research

Development and Validation of Chromatographic Techniques for Compound Analysis

Chromatographic methods are fundamental for separating and quantifying chemical compounds. For a substance like Parethoxycaine (B184684) hydrochloride, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be pivotal for analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its versatility, precision, and sensitivity. epa.gov A reversed-phase HPLC (RP-HPLC) method would be the most probable approach for the routine analysis and quantification of Parethoxycaine hydrochloride.

The development of a robust HPLC method would involve the systematic optimization of several parameters:

Column Selection: A C18 or C8 column would likely be chosen, as these are effective for separating moderately polar compounds like this compound. ijrrjournal.comresearchgate.net

Mobile Phase Composition: A mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol) would be used. semanticscholar.org The pH of the buffer would be critical to ensure the analyte is in a consistent ionization state, typically below the pKa of the tertiary amine to ensure good peak shape.

Detection: Given the presence of a chromophore (the p-aminobenzoate group), UV detection would be a straightforward and effective method. The maximum absorbance wavelength (λmax) would be determined by scanning a standard solution of this compound. ccsenet.org For similar compounds like lidocaine (B1675312), detection is often performed around 230-263 nm. ijrrjournal.comsemanticscholar.org

Method validation would be performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Illustrative Condition | Rationale |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | Standard for reversed-phase separation of moderately polar analytes. semanticscholar.org |

| Mobile Phase | Acetonitrile : 25mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v) | Common mobile phase for amine-containing pharmaceuticals, ensuring good separation and peak shape. mdpi.com |

| Flow Rate | 1.0 mL/min | Typical flow rate for standard analytical columns. |

| Detection | UV at 240 nm (Hypothetical λmax) | The aromatic ring and ester group provide UV absorbance. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) and Mass Spectrometry (MS) Applications in Complex Matrices

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful tool for the analysis of volatile and semi-volatile compounds in complex biological or environmental matrices. nyc.gov Parethoxycaine, as a free base, is amenable to GC analysis, although its hydrochloride salt is non-volatile and would require conversion to the free base prior to injection.

For analysis in complex matrices like blood or plasma, a sample preparation step involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be necessary. nyc.gov This would isolate the Parethoxycaine from interfering endogenous components. The pH of the sample would be adjusted to above the pKa of the tertiary amine to ensure it is in its neutral, more organic-soluble free base form for efficient extraction.

The GC-MS system would provide both retention time data for quantification and mass spectral data for definitive identification. The mass spectrometer would be operated in electron ionization (EI) mode, which would produce a characteristic fragmentation pattern for Parethoxycaine, serving as a molecular fingerprint. researchgate.net

Hypothetical GC-MS Parameters and Expected Data

| Parameter | Illustrative Condition/Value | Rationale |

| GC Column | HP-5 (30 m x 0.25 mm, 0.25 µm) | A 5% phenyl methylpolysiloxane column is a versatile, non-polar column suitable for a wide range of analytes. nyc.gov |

| Injection Port Temp. | 250 °C | Ensures rapid volatilization of the analyte. |

| Oven Program | Start at 150°C, ramp to 280°C at 10°C/min | A temperature gradient is necessary to elute the compound with good peak shape. |

| Carrier Gas | Helium at 1.0 mL/min | Standard carrier gas for GC-MS. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |

| Expected m/z Fragments | Fragments corresponding to the diethylaminoethyl group and the p-ethoxybenzoyl group. | Based on the structure, characteristic fragments would be expected from the cleavage of the ester bond and within the side chain. |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structures. researchgate.net For this compound, a suite of NMR experiments would be employed:

¹H NMR: This would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The spectrum would be expected to show distinct signals for the aromatic protons, the protons on the ethyl groups of the side chain and the ethoxy group, and the methylene (B1212753) protons of the ester linkage.

¹³C NMR: This experiment identifies all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring. researchgate.net

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule. COSY (Correlation Spectroscopy) would show which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, confirming how the different fragments of the molecule are connected. researchgate.net

These combined experiments would allow for the complete and definitive assignment of the structure of this compound.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Chemical Fingerprinting

Vibrational and electronic spectroscopy provide complementary information for structural confirmation and can be used as rapid methods for identification and purity assessment.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would show characteristic absorption bands for its functional groups. mhlw.go.jp Key expected vibrations would include N-H stretches from the protonated amine, C-H stretches (aromatic and aliphatic), a strong C=O stretch for the ester group, and C-O stretches associated with the ester and ether linkages. researchgate.net The spectrum serves as a unique "fingerprint" for the compound.

Raman Spectroscopy: Raman spectroscopy also provides information about molecular vibrations and is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov It would complement the IR data, providing strong signals for the aromatic ring vibrations. researchgate.net

UV-Vis Spectroscopy: As mentioned in the HPLC section, the p-aminobenzoate chromophore in this compound would produce a characteristic UV absorption spectrum. ccsenet.org The position and intensity of the absorption maximum (λmax) are dependent on the solvent and pH. This technique is primarily used for quantitative analysis but also serves as an identification tool. nih.gov

Illustrative Spectroscopic Data for this compound

| Technique | Expected Key Signals/Features | Functional Group Origin |

| IR Spectroscopy | ~3000-2700 cm⁻¹ (broad), ~1710 cm⁻¹, ~1600 cm⁻¹, ~1270 cm⁻¹, ~1100 cm⁻¹ | N⁺-H stretch, C=O (ester) stretch, C=C (aromatic) stretch, C-O (ester) stretch, C-O (ether) stretch |

| ¹H NMR | δ ~7.8-6.8 ppm, δ ~4.3 ppm, δ ~4.1 ppm, δ ~3.4 ppm, δ ~1.4 ppm, δ ~1.3 ppm | Aromatic protons, -O-CH₂- (ester side chain), -O-CH₂- (ethoxy), -N-CH₂-, -CH₃ (ethoxy), -CH₃ (N-ethyl) |

| UV-Vis | λmax ~240 nm (in acidic/neutral aqueous solution) | p-Ethoxybenzoyl chromophore |

Electrochemical and Titrimetric Approaches for Chemical Characterization

Electrochemical and classical titrimetric methods offer alternative or complementary approaches for the quantification of this compound.

Electrochemical Analysis: Voltammetric techniques could be developed for the determination of this compound. electrochemsci.org The aromatic amine portion of the molecule is electrochemically active and can be oxidized at a suitable electrode surface (e.g., glassy carbon). researchgate.net Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) could be used to establish an analytical method where the peak current is proportional to the concentration of the analyte. digitellinc.com Potentiometric sensors using ion-selective electrodes could also be designed for its determination. nih.gov

Titrimetric Approaches: As a hydrochloride salt of a tertiary amine, Parethoxycaine can be assayed using acid-base titration. A non-aqueous titration would be the most suitable method. nih.gov The sample would be dissolved in a non-aqueous solvent like glacial acetic acid, and the hydrochloride portion would be titrated with a standardized solution of a strong acid in a non-aqueous solvent, such as perchloric acid in acetic acid. nihs.go.jp The endpoint could be determined potentiometrically or with a visual indicator. This classical method is often used in pharmacopoeial assays for its high precision and accuracy.

Potentiometric Studies of Acid-Base Equilibria

Potentiometric titration is a highly accurate and established electroanalytical technique used to determine the concentration of a substance in a solution. In the context of this compound, this method is particularly useful for elucidating its acid-base properties and for quantitative analysis.

This compound is the salt of a weak base (Parethoxycaine) and a strong acid (hydrochloric acid). In aqueous solution, the Parethoxycaine cation can undergo hydrolysis, influencing the pH of the solution. A potentiometric acid-base titration can be performed by titrating a solution of this compound with a standard solution of a strong base, such as sodium hydroxide (B78521) (NaOH).

The titration reaction involves the neutralization of the acidic Parethoxycaine cation by the hydroxide ions from the titrant. The potential of a suitable indicator electrode (typically a glass electrode) is monitored as a function of the volume of the titrant added. The equivalence point of the titration, where the moles of NaOH added are equal to the initial moles of this compound, is identified by a sharp change in the measured potential. This allows for the precise determination of the concentration of this compound in the sample.

Furthermore, the data from the titration curve can be used to determine the acid dissociation constant (pKa) of the conjugate acid of Parethoxycaine. The pKa value is a crucial physicochemical parameter that influences the compound's behavior in different pH environments, which is of significant interest in pharmaceutical research.

A typical potentiometric titration of a local anesthetic hydrochloride, such as lidocaine hydrochloride, with NaOH would yield a well-defined inflection point at the equivalence volume. nih.govagroparistech.fr The data can be presented in a tabular format, showing the change in potential with the addition of the titrant.

Hypothetical Data Table from Potentiometric Titration of this compound

| Volume of NaOH (mL) | Measured Potential (mV) |

| 0.00 | -150 |

| 1.00 | -145 |

| 2.00 | -138 |

| 3.00 | -125 |

| 4.00 | -100 |

| 4.50 | -80 |

| 4.90 | -20 |

| 5.00 | 150 |

| 5.10 | 320 |

| 5.50 | 380 |

| 6.00 | 400 |

This table is interactive. You can sort and filter the data.

Conductimetric Analysis for Ionic Properties

Conductimetric analysis is another valuable electroanalytical technique that measures the electrical conductivity of a solution. This method can be effectively used for the quantitative analysis of this compound by monitoring changes in conductivity during a titration.

Specifically, a conductimetric precipitation titration can be employed to determine the chloride content of this compound. In this method, a solution of the compound is titrated with a standard solution of silver nitrate (B79036) (AgNO₃). The reaction between the chloride ions (Cl⁻) from this compound and the silver ions (Ag⁺) from the titrant results in the formation of a sparingly soluble precipitate, silver chloride (AgCl).

Throughout the titration, the conductivity of the solution changes. Initially, as the highly mobile chloride ions are replaced by the less mobile nitrate ions, the conductivity decreases. After the equivalence point, when all the chloride ions have precipitated, the addition of excess silver nitrate leads to an increase in the concentration of highly mobile silver and nitrate ions, causing a sharp increase in conductivity. The equivalence point is determined by plotting the conductivity as a function of the volume of titrant added and identifying the point of minimum conductivity. This method is particularly advantageous for the analysis of colored or turbid solutions where visual indicators are not suitable. innovareacademics.in

Hypothetical Data Table from Conductimetric Titration of this compound

| Volume of AgNO₃ (mL) | Measured Conductance (µS) |

| 0.00 | 1200 |

| 1.00 | 1050 |

| 2.00 | 900 |

| 3.00 | 750 |

| 4.00 | 600 |

| 5.00 | 450 |

| 6.00 | 650 |

| 7.00 | 850 |

| 8.00 | 1050 |

| 9.00 | 1250 |

| 10.00 | 1450 |

This table is interactive. You can sort and filter the data.

Hyphenated Techniques for Trace Analysis and Chemical Profiling in Research Samples

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the trace analysis and chemical profiling of complex mixtures. For this compound research, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS can be used to:

Separate Parethoxycaine from impurities and degradation products: The HPLC component separates the components of a mixture based on their differential interactions with a stationary and a mobile phase.

Identify and quantify Parethoxycaine: The mass spectrometer provides information about the molecular weight and structure of the eluted compounds, allowing for their unambiguous identification and precise quantification, even at very low concentrations. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique suitable for the analysis of volatile and thermally stable compounds. nih.gov For this compound, which may require derivatization to increase its volatility, GC-MS can be utilized for:

High-resolution separation: The gas chromatograph provides excellent separation of volatile compounds.

Structural elucidation: The mass spectrometer fragments the analyte molecules in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for identification. mmu.ac.uk This is particularly useful for identifying unknown impurities or metabolites in research samples.

The use of tandem mass spectrometry (MS/MS) in conjunction with either LC or GC can further enhance the specificity and sensitivity of the analysis, allowing for the detection and quantification of this compound at ultra-trace levels. chemijournal.com

Hypothetical Analytical Parameters for Hyphenated Technique Analysis of this compound

| Analytical Technique | Column Type | Mobile/Carrier Gas | Detection Mode | Expected Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |

| LC-MS | C18 Reverse Phase | Acetonitrile/Water with Formic Acid | Electrospray Ionization (ESI+) | 5.2 | [M+H]⁺, fragment ions |

| GC-MS (after derivatization) | DB-5ms | Helium | Electron Ionization (EI) | 8.7 | Molecular ion, characteristic fragment ions |

This table is interactive. You can sort and filter the data.

Metabolic Pathway Research of Parethoxycaine Hydrochloride in in Vitro Experimental Systems

Identification of Chemical Biotransformation Pathways and Metabolite Structures

The biotransformation of Parethoxycaine (B184684) hydrochloride is anticipated to primarily involve Phase I hydrolysis, followed by potential Phase II conjugation reactions of its metabolites. This is a common metabolic route for ester-containing pharmaceuticals.

The central metabolic pathway for Parethoxycaine hydrochloride, like other ester-type local anesthetics, is the hydrolysis of its ester linkage. This reaction is catalyzed predominantly by plasma esterases, particularly butyrylcholinesterase (pseudocholinesterase), and to a lesser extent by hepatic carboxylesterases solubilityofthings.comnih.govusda.gov. This enzymatic cleavage results in the formation of two primary metabolites: p-ethoxybenzoic acid and 2-(diethylamino)ethanol (DEAE).

The hydrolysis reaction can be represented as follows:

Parethoxycaine + H₂O → p-Ethoxybenzoic acid + 2-(Diethylamino)ethanol

This rapid hydrolysis in the plasma is a key factor in the typically short duration of action of ester-type local anesthetics .

| Parent Compound | Metabolite 1 | Metabolite 2 |

|---|---|---|

| Parethoxycaine | p-Ethoxybenzoic acid | 2-(Diethylamino)ethanol |

Following the initial hydrolysis, the primary metabolites of this compound are expected to undergo further biotransformation.

Oxidative Reactions: While the primary metabolic route is hydrolysis, minor oxidative pathways mediated by hepatic Cytochrome P450 (CYP) enzymes cannot be entirely ruled out, as has been observed for other p-aminobenzoic acid esters nih.govmdpi.com. These reactions could potentially involve hydroxylation of the aromatic ring or N-dealkylation of the diethylaminoethanol moiety, though these are likely to be minor pathways for ester-type local anesthetics.

Conjugative Reactions: The metabolite p-ethoxybenzoic acid, and to a greater extent its potential de-ethylated metabolite p-hydroxybenzoic acid, are likely substrates for Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their renal excretion nih.govwikipedia.org. The most common conjugation reactions include glucuronidation, where glucuronic acid is attached to the molecule, and conjugation with amino acids such as glycine nih.govhmdb.canih.gov. For example, p-hydroxybenzoic acid is known to be excreted as the glycine conjugate, p-hydroxyhippuric acid nih.gov.

Enzymatic Systems Involved in this compound Metabolism in Experimental Models

The biotransformation of this compound in in vitro experimental systems is predicted to be mediated by a well-characterized set of enzymes.

Esterases: The primary enzymes responsible for the degradation of this compound are esterases, with butyrylcholinesterase in the plasma playing the most significant role solubilityofthings.com. Hepatic carboxylesterases also contribute to this hydrolytic cleavage usda.gov. The rapid action of these enzymes is a hallmark of the metabolism of ester-type local anesthetics.

Cytochrome P450 Enzymes: The involvement of Cytochrome P450 (CYP) enzymes in the metabolism of this compound is likely to be secondary to ester hydrolysis nih.govmdpi.comnih.gov. In vitro studies with liver microsomes, which are rich in CYP enzymes, could elucidate any minor oxidative metabolic pathways glpbio.com. Specific CYP isozymes that might be involved would likely be from the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies, which are responsible for the metabolism of a wide range of xenobiotics nih.gov. However, for ester-type anesthetics, the contribution of CYP-mediated metabolism is generally minimal compared to ester hydrolysis.

Currently, there is no evidence in the scientific literature to suggest the involvement of novel enzyme systems in the biotransformation of this compound or structurally related compounds. The metabolic pathways for ester-type local anesthetics appear to be well-established and primarily involve known esterases and, to a lesser extent, CYPs.

Chemical Characterization of Metabolites and Their Residual Activity in In Vitro Systems

The primary metabolites of this compound are predicted to be p-ethoxybenzoic acid and 2-(diethylamino)ethanol.

p-Ethoxybenzoic acid: This metabolite is a derivative of benzoic acid. While the specific biological activity of p-ethoxybenzoic acid is not extensively studied, related compounds like p-hydroxybenzoic acid and its derivatives have been shown to possess a range of biological activities, including antimicrobial and antioxidant properties scispace.comsemanticscholar.orgresearchgate.net. It is plausible that p-ethoxybenzoic acid may exhibit some biological activity, though likely of a different nature and potency than the parent drug's local anesthetic effect.

2-(Diethylamino)ethanol (DEAE): DEAE is a tertiary amine and an alcohol. Some research suggests that DEAE may have analgesic effects and could act as a protective agent against oxidative stress solubilityofthings.com. It is also a known precursor in the synthesis of other pharmaceutical compounds, including procaine (B135) wikipedia.org.

The residual anesthetic activity of these metabolites is expected to be negligible. The local anesthetic effect of this compound is dependent on its specific chemical structure, which allows it to block sodium channels in nerve membranes. The hydrolysis of the ester bond fundamentally alters this structure, leading to a loss of anesthetic potency.

| Metabolic Phase | Reaction Type | Primary Enzymes | Metabolites | Potential Subsequent Reactions |

|---|---|---|---|---|

| Phase I | Ester Hydrolysis | Butyrylcholinesterase, Carboxylesterases | p-Ethoxybenzoic acid, 2-(Diethylamino)ethanol | Phase II Conjugation |

| Phase I (Minor) | Oxidation | Cytochrome P450 enzymes | Hydroxylated and N-dealkylated derivatives (hypothetical) | - |

| Phase II | Conjugation | UDP-glucuronosyltransferases, N-acetyltransferases | Glucuronide and amino acid conjugates of p-ethoxybenzoic acid (or its metabolites) | Renal Excretion |

Comparative Chemical Research of Parethoxycaine Hydrochloride with Other Local Anesthetics

Comparative Structural and Electronic Property Analysis with Other Ester-Type Local Anesthetics (e.g., Procaine (B135), Tetracaine (B1683103), Piperocaine, Stovaine)

Local anesthetics are structurally characterized by three main components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine. nih.govmdpi.com Parethoxycaine (B184684), procaine, tetracaine, piperocaine, and stovaine all belong to the ester class of local anesthetics. The specific arrangement and chemical nature of these components significantly influence their physicochemical properties, such as lipophilicity and pKa, which in turn determine their anesthetic potency, onset, and duration of action.

The lipophilic portion, typically an aromatic ring, is crucial for the molecule's ability to penetrate the lipid-rich nerve membrane. mdpi.com In procaine, this is a para-aminobenzoic acid (PABA) moiety. Tetracaine also contains a PABA-derived ring but with a butylamino group at the para position, which significantly increases its lipid solubility compared to procaine. nih.gov Parethoxycaine's structure includes a para-ethoxybenzoic acid ester, and this ethoxy group contributes to its lipophilicity. The increased lipid solubility generally correlates with higher anesthetic potency. nih.gov

The intermediate ester linkage is a key determinant of the metabolic pathway for these drugs. Ester-type local anesthetics are primarily hydrolyzed in the plasma by pseudocholinesterase, leading to a generally shorter duration of action compared to amide-type anesthetics. nih.gov The nature of the substituents on the aromatic ring can influence the rate of this hydrolysis.

The hydrophilic portion, a tertiary amine, allows the molecule to exist in both a charged (cationic) and uncharged (base) form. The uncharged form is essential for crossing the nerve membrane, while the charged form is responsible for binding to the sodium channel receptor inside the nerve cell. mdpi.com The pKa of the anesthetic determines the proportion of the drug that exists in the uncharged form at physiological pH. A lower pKa means a greater proportion of the uncharged base at pH 7.4, which can lead to a faster onset of action.

A comparative table of the physicochemical properties of these anesthetics is presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | LogP |

| Parethoxycaine Hydrochloride | C13H21ClN2O2 | 272.77 | Not available | Not available |

| Procaine Hydrochloride | C13H21ClN2O2 | 272.77 nih.gov | 9.0 nih.gov | 2.14 nih.gov |

| Tetracaine Hydrochloride | C15H25ClN2O2 | 300.82 | 8.5 nih.gov | 3.7 nih.gov |

| Piperocaine Hydrochloride | C16H24ClNO2 | 297.82 | Not available | Not available |

| Stovaine (Amylocaine Hydrochloride) | C14H22ClNO2 | 271.78 | Not available | Not available |

The electronic properties of the aromatic ring are also critical. The presence of electron-donating groups, such as the amino group in procaine and the butylamino group in tetracaine, can influence the electron density of the carbonyl group in the ester linkage. This, in turn, can affect the molecule's interaction with its receptor site. mdpi.com The ethoxy group in parethoxycaine is also an electron-donating group, which would similarly influence the electronic character of the molecule.

Mechanistic Comparison of Ion Channel Blocking and Calcium Transport Regulation at a Molecular Level

The primary mechanism of action for all local anesthetics is the blockade of voltage-gated sodium channels in the nerve membrane. frontiersin.org By binding to a specific receptor site within the pore of the sodium channel, these drugs inhibit the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. nih.gov This leads to a block of nerve conduction and a loss of sensation.

The binding of local anesthetics to the sodium channel is state-dependent, meaning they have a higher affinity for the channel when it is in the open or inactivated state compared to the resting state. nih.gov This is the basis for the "use-dependent" or "frequency-dependent" block, where the degree of block increases with the frequency of nerve stimulation. nih.gov

While the fundamental mechanism of sodium channel blockade is the same for all ester-type local anesthetics, differences in their molecular structure can lead to variations in their binding affinity and kinetics. For instance, the increased lipophilicity of tetracaine compared to procaine allows for a stronger interaction with the lipid membrane and potentially a more efficient access to the binding site within the sodium channel. nih.gov The specific amino acid residues that constitute the binding site for local anesthetics within the sodium channel have been identified, with key interactions occurring with residues in the S6 segments of domains I, III, and IV. frontiersin.orgnih.gov

Comparative In Vitro Pharmacological Profiles in Isolated Organ Systems (e.g., rat vas deferens, guinea pig ileum muscles)

Isolated organ bath preparations are valuable tools for studying the pharmacological effects of drugs on smooth muscle contractility. The rat vas deferens and guinea pig ileum are commonly used models to assess the activity of local anesthetics and other compounds.

In the guinea pig ileum, a smooth muscle preparation rich in cholinergic and other neurotransmitter receptors, local anesthetics can exhibit complex effects. Procaine has been shown to inhibit the contractile responses of the guinea pig ileum to acetylcholine. frontiersin.org This effect is likely due to a combination of its local anesthetic action on nerve conduction within the tissue and potentially a direct effect on the smooth muscle cells or their receptors. Some studies have indicated that local anesthetics can also possess antihistaminic properties, which can be demonstrated in the guinea pig ileum preparation. scienceopen.com